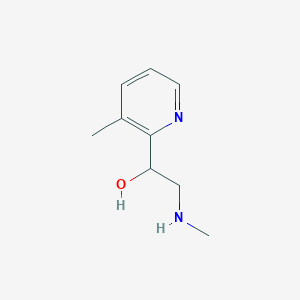
3-(Methylsulfanyl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfanyl)butan-2-amine is an organic compound with the molecular formula C5H13NS. It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is notable for its sulfur-containing side chain, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Methylsulfanyl)butan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a suitable halide with a methylsulfanyl group. For instance, starting with 2-bromo-3-methylbutane, the reaction with methylthiolate (CH3S-) under basic conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylsulfanyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halides, alkylating agents, and other nucleophiles can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
3-(Methylsulfanyl)butan-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving sulfur metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Methylsulfanyl)butan-2-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfur-containing side chain can participate in redox reactions. These interactions can influence enzyme activity, signal transduction pathways, and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylamine (CH3NH2): A simple primary amine with a single methyl group.
Ethylamine (C2H5NH2): Similar to methylamine but with an ethyl group.
Butylamine (C4H9NH2): A longer carbon chain compared to 3-(Methylsulfanyl)butan-2-amine.
Uniqueness
This compound is unique due to its sulfur-containing side chain, which imparts distinct chemical reactivity and biological interactions. This differentiates it from other simple amines and makes it valuable in specialized applications .
Eigenschaften
Molekularformel |
C5H13NS |
|---|---|
Molekulargewicht |
119.23 g/mol |
IUPAC-Name |
3-methylsulfanylbutan-2-amine |
InChI |
InChI=1S/C5H13NS/c1-4(6)5(2)7-3/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
CMANKAZTOFVGIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)SC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


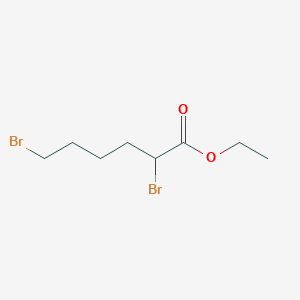


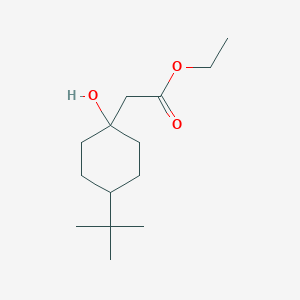
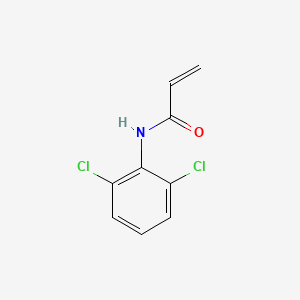
![2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid](/img/structure/B13554786.png)


![2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13554811.png)
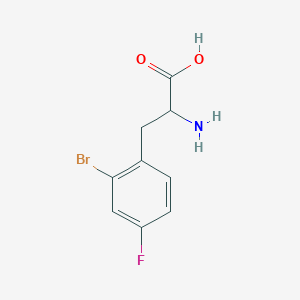

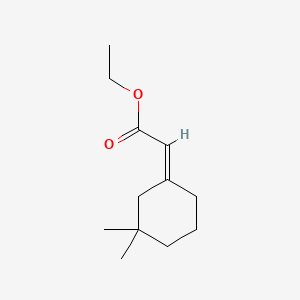
![2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid](/img/structure/B13554847.png)
